6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One
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Overview
Description
Preparation Methods
The synthesis of ACC1/2-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ACC1/2-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ACC1/2-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of acetyl-CoA carboxylase enzymes.
Biology: It is used to investigate the role of ACC1 and ACC2 in various biological processes, including fatty acid synthesis and metabolism.
Medicine: It holds potential as a therapeutic agent in cancer research due to its antiproliferative activity.
Industry: It can be used in the development of new drugs targeting metabolic pathways
Mechanism of Action
ACC1/2-IN-2 exerts its effects by inhibiting the activity of acetyl-CoA carboxylase 1 and 2. These enzymes catalyze the carboxylation of acetyl-CoA to produce malonyl-CoA, a key intermediate in fatty acid synthesis. By inhibiting these enzymes, ACC1/2-IN-2 reduces the production of malonyl-CoA, thereby affecting fatty acid synthesis and metabolism. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
ACC1/2-IN-2 is unique due to its dual inhibition of both ACC1 and ACC2. Similar compounds include:
GS-0976 (firsocostat): A potent inhibitor of both ACC1 and ACC2, used in the treatment of nonalcoholic steatohepatitis.
ACC1/2-IN-1: Another dual inhibitor of ACC1 and ACC2, used in cancer research.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6,7-dimethyl-1'-(7-methyl-1H-indazole-5-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C24H25N3O3/c1-14-9-19-20(28)12-24(30-21(19)10-15(14)2)4-6-27(7-5-24)23(29)17-8-16(3)22-18(11-17)13-25-26-22/h8-11,13H,4-7,12H2,1-3H3,(H,25,26) |
InChI Key |
PQQBCUZITMWICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)C(=O)N3CCC4(CC3)CC(=O)C5=C(O4)C=C(C(=C5)C)C |
Origin of Product |
United States |
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